2,3,5-Trifluorotoluene

Overview

Description

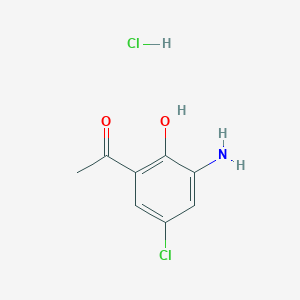

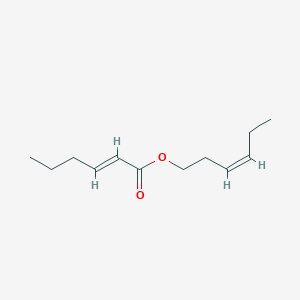

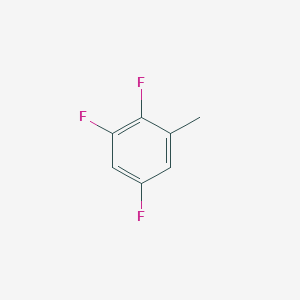

2,3,5-Trifluorotoluene is a useful research compound. Its molecular formula is C7H5F3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Spectroscopy and Molecular Structure

2,3,5-Trifluorotoluene has been studied using microwave rotational spectroscopy to understand its molecular structure and internal rotation characteristics. This research helps in understanding the behavior of trifluorotoluenes in different environments and could be significant in material science and chemistry (Nair et al., 2020).

Chemistry of Coordination Complexes

The compound has been used in the synthesis of coordination complexes. For example, a study focused on the preparation of molybdenum(0) complexes with this compound, which are useful in functionalizing cyclohexadienes (Myers et al., 2017).

Synthesis Processes

Research has been conducted on the synthesis of derivatives of this compound, exploring different methods and conditions to optimize the synthesis process. This is crucial in developing efficient and scalable production methods for various chemical compounds (Bao-rong, 2010).

Photochemical and Radical Reactions

The compound has been a subject of research in the field of photochemistry and radical reactions, exploring its behavior under different conditions. This can contribute to understanding the reactivity of similar compounds in various chemical reactions (Wilson et al., 2017).

Environmental Chemistry

Studies on the kinetics and mechanisms of the photolytic and radical-induced oxidation of fluorinated aromatic compounds, including this compound, help in understanding their environmental impact and degradation processes (Leitner et al., 1996).

Electrophoretic Display Technology

Trifluorotoluene has been used as a suspending fluid in electrophoretic display (EPD) technology. Research in this area explores the properties and applications of trifluorotoluene in display technologies, which can have implications in electronic devices (Li et al., 2016).

Mechanism of Action

Target of Action

2,3,5-Trifluorotoluene is an organic compound with the formula of C6H5CF3 . It is primarily used as a specialty solvent in organic synthesis and as an intermediate in the production of pesticides and pharmaceuticals . The primary targets of this compound are the organic compounds and biochemical pathways it interacts with during these processes.

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, in organic synthesis, it can participate in various reactions such as acylation, tosylation, and silylation . It interacts with its targets, often serving as a solvent or a reagent, to facilitate the desired chemical transformations.

Safety and Hazards

Trifluorotoluene is classified as a highly flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Properties

IUPAC Name |

1,2,5-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634235 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-29-1 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.